Cas no 2028773-10-4 (4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo3,2-cpyridine)

4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo3,2-cpyridine structure
2028773-10-4 structure
Product Name:4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo3,2-cpyridine
CAS No:2028773-10-4
MF:C14H23NO
MW:221.338524103165
CID:5803696
PubChem ID:165475633
Update Time:2025-07-17

4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo3,2-cpyridine
    • 2028773-10-4
    • 4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
    • EN300-1076394
    • Inchi: 1S/C14H23NO/c1-4-11(3)10-14(5-2)12-7-9-16-13(12)6-8-15-14/h7,9,11,15H,4-6,8,10H2,1-3H3
    • InChI Key: ZOJODGRFWPIMHO-UHFFFAOYSA-N
    • SMILES: O1C=CC2=C1CCNC2(CC)CC(C)CC

Computed Properties

  • Exact Mass: 221.177964357g/mol
  • Monoisotopic Mass: 221.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 25.2Ų

4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo3,2-cpyridine Pricemore >>

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Additional information on 4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo3,2-cpyridine

Introduction to 4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo3,2-cpyridine (CAS No. 2028773-10-4)

4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo3,2-cpyridine, identified by its Chemical Abstracts Service (CAS) number 2028773-10-4, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound combines a furyl ring with a pyridine moiety, modified by ethyl and isobutyl substituents, which contribute to its unique chemical properties and potential biological activities. The structural features of this molecule make it a promising candidate for further investigation in drug discovery and development.

The compound's structure consists of a furo[3,2-c]pyridine core, which is a fused bicyclic system containing both oxygen and nitrogen atoms. The presence of these heteroatoms enhances the compound's ability to interact with biological targets, such as enzymes and receptors. Specifically, the ethyl and (2-methylbutyl) groups attached to the pyridine ring introduce steric bulk and electronic effects that can modulate the compound's binding affinity and selectivity. These modifications are crucial in designing molecules with improved pharmacokinetic profiles and reduced off-target effects.

In recent years, there has been growing interest in exploring the pharmacological potential of furo[3,2-c]pyridine derivatives due to their reported biological activities. Studies have suggested that compounds with this scaffold may exhibit properties relevant to neurological disorders, inflammation, and cancer. For instance, modifications at the furyl and pyridine positions have been shown to influence the compound's ability to cross the blood-brain barrier or interact with specific metabolic pathways. The 4-ethyl-4-(2-methylbutyl) substitution pattern in CAS No. 2028773-10-4 may confer unique advantages in terms of solubility, metabolic stability, and target engagement.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have been leveraging computational chemistry and high-throughput screening techniques to identify novel derivatives with enhanced efficacy and safety profiles. The structural complexity of 4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo3,2-cpyridine allows for diverse chemical modifications, enabling the exploration of multiple pharmacological pathways. This flexibility makes it an attractive candidate for further optimization through structure-activity relationship (SAR) studies.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like CAS No. 2028773-10-4. Techniques such as transition-metal-catalyzed cross-coupling reactions and functional group transformations have been instrumental in constructing the desired molecular framework with high precision. These synthetic strategies not only facilitate access to this compound but also provide a foundation for generating libraries of related derivatives for experimental testing.

The biological evaluation of 4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo3,2-cpyridine has begun to reveal its potential therapeutic applications. Preclinical studies have indicated that this compound may possess inhibitory activity against certain enzymes implicated in disease pathways. For example, preliminary data suggest that it could interfere with key metabolic processes or modulate signaling cascades involved in inflammation or cell proliferation. While these findings are preliminary and require further validation through rigorous testing in vitro and in vivo.

The development of novel pharmaceuticals often relies on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The synthesis and characterization of CAS No. 2028773-10-4 represent a testament to this collaborative approach. By integrating synthetic organic chemistry with computational modeling and biological assays, 4-ethyl-4-(2-methylbutyl)-4H,5H,6H,7H-furo[3,2-c]pyridine is being positioned as a valuable tool for exploring new therapeutic strategies.

The future prospects for this compound are promising given its unique structural features and reported biological activities. As research progresses, 202877310–14 will likely serve as a scaffold for developing next-generation drugs targeting various diseases. The combination of its furyl-pyridine core with bulky substituents offers a balance between potency and selectivity that is highly sought after in modern drug design.

In conclusion, 4–ethyl–(isobutyl)–furo[3,2–c]pyridine (CAS No.) represents an exciting opportunity for innovation in pharmaceutical chemistry.* Its structural complexity,* synthetic accessibility,*and preliminary biological activity make it*an intriguing candidate*for further investigation.*As research*advances,*this*compound*holds*the*potential*to contribute significantly*to our understanding*of disease mechanisms*and provide new therapeutic options.*The ongoing studies into its pharmacological properties*are expected to yield valuable insights into its future role*in medicine.*

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